

Spectroscopic Analysis of 1-Bromo-4-(sec-butyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-4-(sec-butyl)benzene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-4-(sec-butyl)benzene**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this specific isomer, this guide presents predicted data and analysis based on established spectroscopic principles and data from structurally related compounds. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Bromo-4-(sec-butyl)benzene**. These values are estimated based on structure-activity relationships and spectral data of similar compounds, such as sec-butylbenzene and other bromo-substituted aromatic compounds.

Table 1: Predicted ^1H NMR Data for 1-Bromo-4-(sec-butyl)benzene

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aromatic (2H, ortho to Br)	~7.4	Doublet	~8.5
Aromatic (2H, meta to Br)	~7.1	Doublet	~8.5
Methine (-CH)	~2.6	Sextet	~7.0
Methylene (-CH ₂)	~1.6	Quintet	~7.5
Methyl (-CH ₃ , doublet)	~1.2	Doublet	~7.0
Methyl (-CH ₃ , triplet)	~0.8	Triplet	~7.5

Table 2: Predicted ¹³C NMR Data for 1-Bromo-4-(sec-butyl)benzene

Carbon	Predicted Chemical Shift (δ , ppm)
C-Br	~120
C-sec-butyl	~148
Aromatic CH (ortho to Br)	~131
Aromatic CH (meta to Br)	~128
Methine (-CH)	~42
Methylene (-CH ₂)	~31
Methyl (-CH ₃ , from doublet)	~22
Methyl (-CH ₃ , from triplet)	~12

Table 3: Predicted Key IR Absorption Bands for 1-Bromo-4-(sec-butyl)benzene

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond Vibration
C-H (Aromatic)	3100 - 3000	Stretch
C-H (Aliphatic)	3000 - 2850	Stretch
C=C (Aromatic)	1600 - 1450	Stretch
C-H (Alkyl)	1465 - 1370	Bend
C-Br	600 - 500	Stretch
p-disubstituted benzene	850 - 800	Out-of-plane bend

Table 4: Predicted Mass Spectrometry Data for **1-Bromo-4-(sec-butyl)benzene**

Fragment	Predicted m/z	Interpretation
[M] ⁺	212/214	Molecular ion (due to ⁷⁹ Br and ⁸¹ Br isotopes)
[M-CH ₂ CH ₃] ⁺	183/185	Loss of an ethyl group
[C ₈ H ₈ Br] ⁺	183/185	Benzylic cleavage
[C ₆ H ₄ Br] ⁺	155/157	Loss of the sec-butyl group
[C ₉ H ₁₁] ⁺	119	Loss of Br radical

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of **1-Bromo-4-(sec-butyl)benzene**.

Methodology:

- Sample Preparation:

- Accurately weigh 5-25 mg of the sample for ^1H NMR and 50-100 mg for ^{13}C NMR.[1][2]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[1][2]
- If the sample contains solid particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[1]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[1]
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]
 - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]
 - For ^1H NMR, acquire the spectrum using standard parameters, typically with 8-16 scans. [1]
 - For ^{13}C NMR, a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[1]

- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Bromo-4-(sec-butyl)benzene**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup and Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO_2 , water vapor).
 - Place a small drop of the liquid **1-Bromo-4-(sec-butyl)benzene** sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.^[3]
 - If the sample is a solid, place it on the crystal and apply pressure using the instrument's press to ensure good contact.^[3]
 - Acquire the sample spectrum.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

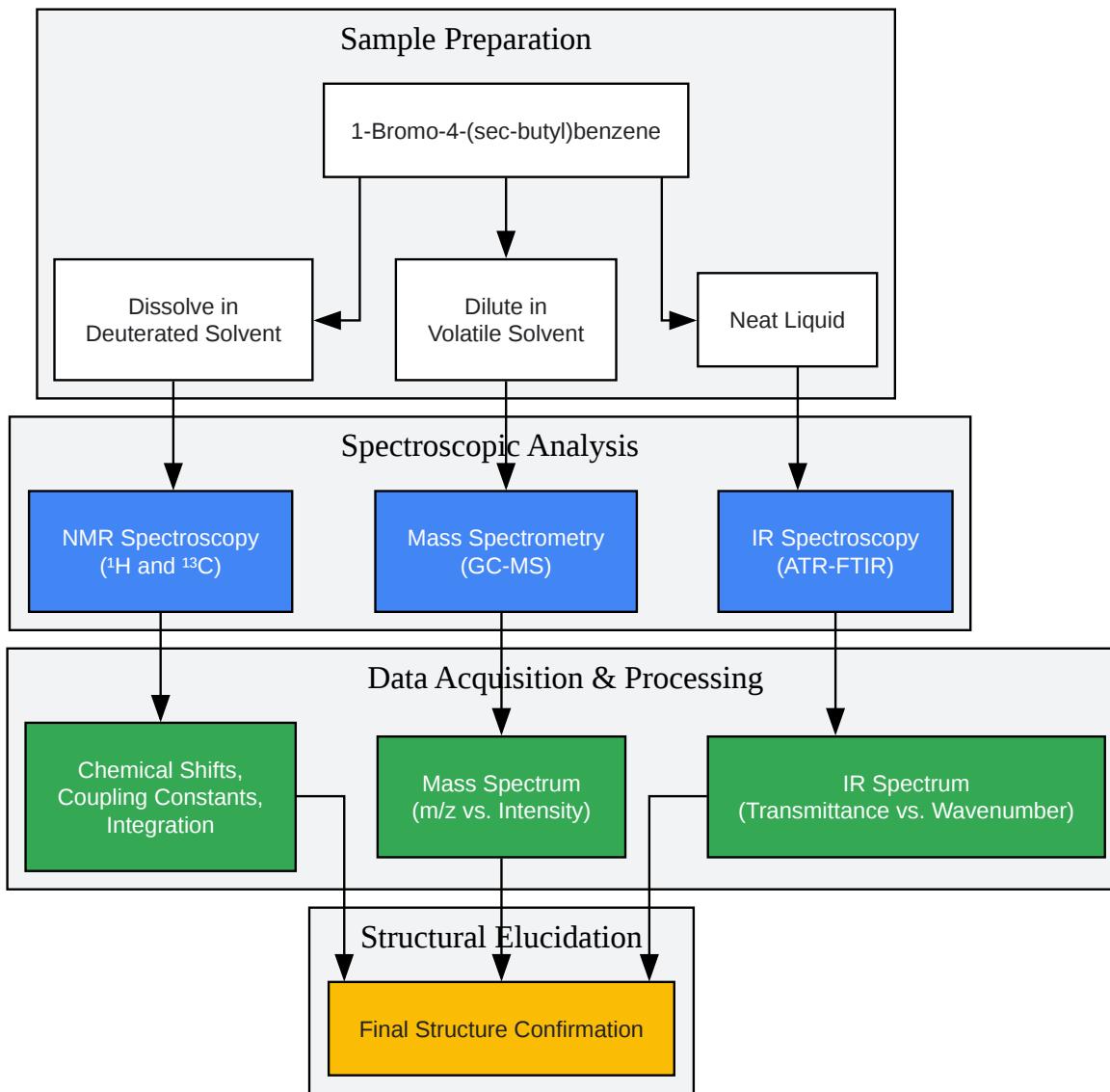
Objective: To determine the molecular weight and fragmentation pattern of **1-Bromo-4-(sec-butyl)benzene**.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[4]
- Instrument Setup and Data Acquisition:
 - Inject a small volume (typically 1 μ L) of the sample solution into the GC inlet.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs.
 - The separated components elute from the column and enter the mass spectrometer's ion source.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment (Electron Ionization).[5][6]
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
 - The detector records the abundance of each ion at a specific m/z value.
- Data Processing:
 - The mass spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ^{79}Br and ^{81}Br isotopes.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Bromo-4-(sec-butyl)benzene**.



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